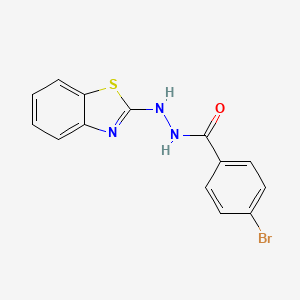methanone CAS No. 5822-66-2](/img/structure/B5839156.png)
[4-(3-Nitrobenzyl)piperazin-1-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Nitrobenzyl)piperazin-1-ylmethanone is a compound that features a piperazine ring substituted with a 3-nitrobenzyl group and a phenylmethanone group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrobenzyl)piperazin-1-ylmethanone typically involves the nucleophilic substitution reaction of N-Boc-piperazine with 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate in a solvent like DMF at elevated temperatures . The resulting intermediate is then deprotected and reacted with benzoyl chloride to yield the final product .
Industrial Production Methods
While specific industrial production methods for 4-(3-Nitrobenzyl)piperazin-1-ylmethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Nitrobenzyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro to amine derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
4-(3-Nitrobenzyl)piperazin-1-ylmethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its piperazine structure, which is common in many pharmaceuticals.
Industry: Used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 4-(3-Nitrobenzyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The piperazine ring can interact with various receptors and enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
4-(2-Nitrobenzyl)piperazin-1-ylmethanone: Similar structure but with a different position of the nitro group, leading to different biological activities.
4-(2-Chlorobenzyl)piperazin-1-ylmethanone: Substituted with a chlorine atom instead of a nitro group, affecting its chemical reactivity and biological properties.
Uniqueness
4-(3-Nitrobenzyl)piperazin-1-ylmethanone is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. This compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in various synthetic pathways.
Properties
IUPAC Name |
[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-18(16-6-2-1-3-7-16)20-11-9-19(10-12-20)14-15-5-4-8-17(13-15)21(23)24/h1-8,13H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMXHFFCXNWACY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40973784 |
Source


|
| Record name | {4-[(3-Nitrophenyl)methyl]piperazin-1-yl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5822-66-2 |
Source


|
| Record name | {4-[(3-Nitrophenyl)methyl]piperazin-1-yl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
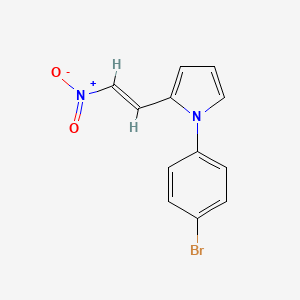
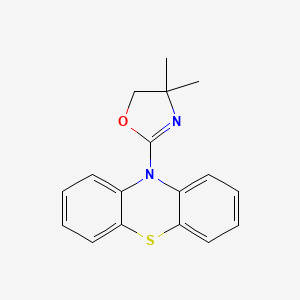
![N-{2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoethyl}-4-nitrobenzenesulfonamide (non-preferred name)](/img/structure/B5839090.png)
![1-Naphthalen-2-yl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B5839096.png)
![1-cyclohexyl-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5839098.png)
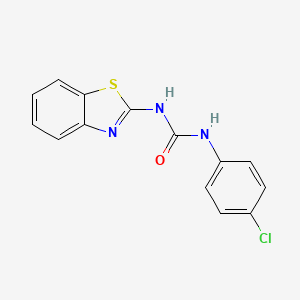
![N-allyl-3-cyclopentyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5839106.png)
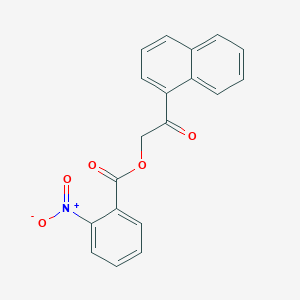
![8-[(1,3-benzodioxol-5-yloxy)methyl]-6-chloro-4H-1,3-benzodioxine](/img/structure/B5839126.png)

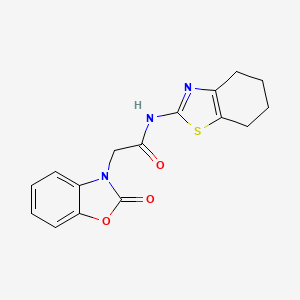
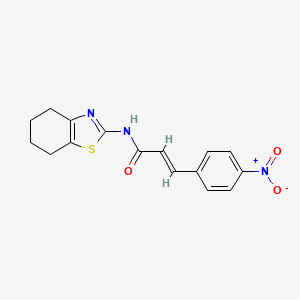
![N-[4-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5839166.png)
